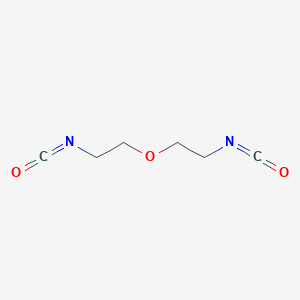
1-Isocyanato-2-(2-isocyanatoethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C6H10N2O3. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene, followed by the reaction with ammonia to form the corresponding urea derivative. This urea derivative is then treated with phosgene again to yield the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used to react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate or triethylamine are often used to accelerate the reactions.
Major Products:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the polymerization with polyols.
Scientific Research Applications
1-Isocyanato-2-(2-isocyanatoethoxy)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Integral in the production of polyurethane foams, coatings, and adhesives, which are used in construction, automotive, and packaging industries.
Mechanism of Action
The mechanism of action of 1-isocyanato-2-(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in the production of polyurethanes and other polymeric materials.
Comparison with Similar Compounds
Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Uniqueness: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane is unique due to its aliphatic structure, which imparts different physical and chemical properties compared to aromatic diisocyanates like TDI and MDI. This aliphatic nature often results in lower toxicity and different mechanical properties in the resulting polymers.
Properties
CAS No. |
25595-74-8 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-isocyanato-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C6H8N2O3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
InChI Key |
QLOQTKGUQKAAAB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
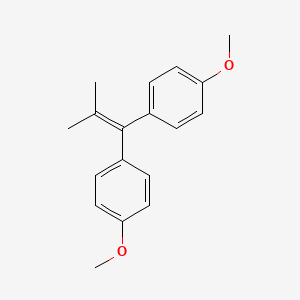

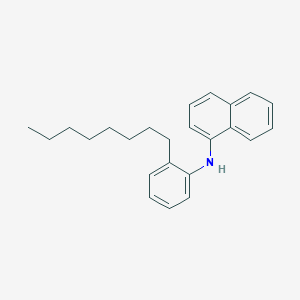
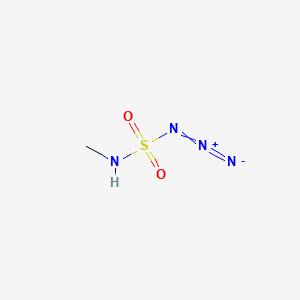
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
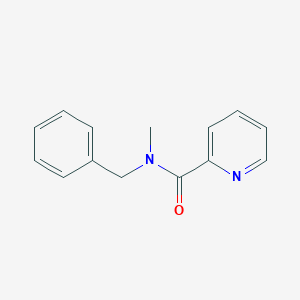
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
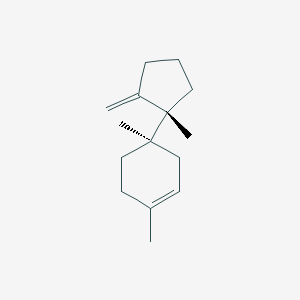

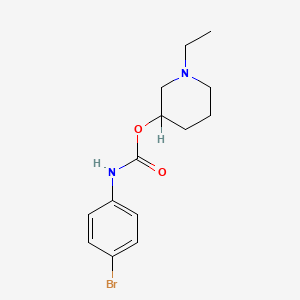
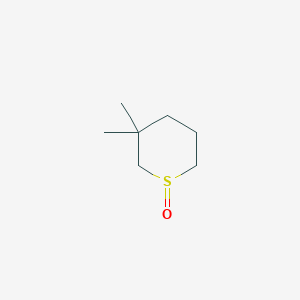
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
